molecular formula C6H11NO2 B8073120 {4-Amino-2-oxabicyclo[2.1.1]hexan-1-yl}methanol

{4-Amino-2-oxabicyclo[2.1.1]hexan-1-yl}methanol

Cat. No.: B8073120
M. Wt: 129.16 g/mol
InChI Key: KRKBZBROOKOGQF-UHFFFAOYSA-N
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Description

{4-Amino-2-oxabicyclo[211]hexan-1-yl}methanol is a bicyclic compound featuring an oxabicyclohexane core with an amino group and a hydroxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {4-Amino-2-oxabicyclo[2.1.1]hexan-1-yl}methanol typically involves cycloaddition reactions. One common method is the [2 + 2] cycloaddition of alkenes with carbonyl compounds, catalyzed by palladium. This reaction proceeds efficiently under mild conditions and can be further derivatized through various transformations .

Industrial Production Methods

Industrial production of this compound may involve scalable photochemical processes, allowing for the efficient synthesis of large quantities. The use of photochemistry in the [2 + 2] cycloaddition provides a modular approach to accessing sp3-rich chemical space, which is valuable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

{4-Amino-2-oxabicyclo[2.1.1]hexan-1-yl}methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The amino group can be reduced to form secondary or tertiary amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted amino derivatives.

Scientific Research Applications

Chemistry

In chemistry, {4-Amino-2-oxabicyclo[2.1.1]hexan-1-yl}methanol is used as a building block for synthesizing complex molecules.

Biology

In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structural features make it a valuable tool for probing biological systems .

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It serves as a scaffold for designing new drugs with improved efficacy and reduced side effects .

Industry

In the industrial sector, this compound is used in the development of new materials with enhanced properties. Its incorporation into polymers and other materials can improve their mechanical and chemical stability .

Mechanism of Action

The mechanism of action of {4-Amino-2-oxabicyclo[2.1.1]hexan-1-yl}methanol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the oxabicyclohexane core provides structural rigidity. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

{4-Amino-2-oxabicyclo[2.1.1]hexan-1-yl}methanol is unique due to its combination of an amino group and a hydroxymethyl group on an oxabicyclohexane core. This structure provides a balance of reactivity and stability, making it a versatile compound for various applications .

Properties

IUPAC Name

(4-amino-2-oxabicyclo[2.1.1]hexan-1-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2/c7-5-1-6(2-5,3-8)9-4-5/h8H,1-4,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRKBZBROOKOGQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(OC2)CO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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